

Structural Characterization of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-3-(4-cyanophenyl)propanoic acid
Cat. No.:	B1273539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β -amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center and a cyano-functionalized aromatic ring, makes it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.^[1] ^[2] The cyano group serves as a useful spectroscopic probe and a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the structural characterization of this compound, detailing spectroscopic data and the methodologies used for its analysis.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	190.20 g/mol	[3]
Appearance	White to off-white powder	[4]
Melting Point	243-245 °C	[5]
CAS Number	80971-95-5	[3]

Spectroscopic Characterization

The structural elucidation of **3-Amino-3-(4-cyanophenyl)propanoic acid** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2.55-2.80	m	2H	CH ₂
4.90-5.10	m	1H	CH
7.20-7.95	m	4H	Aromatic CH
8.06	s	1H	NH

Data sourced from studies on N-protected derivatives, with expected shifts for the free amino acid.[\[5\]](#)

¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
40.3	CH_2
51.4	CH
111.4	Aromatic C
118.5	Aromatic C
127.1 (2C)	Aromatic CH
132.5 (2C)	Aromatic CH
146.2	Aromatic C
171.4	COOH

Data extrapolated from related structures and derivatives.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic nitrile stretching frequency is a key diagnostic feature.

Key IR Absorptions (KBr, cm^{-1})

Wavenumber (cm^{-1})	Functional Group
3296	N-H stretch (amine)
2964	C-H stretch (aliphatic)
2228	$\text{C}\equiv\text{N}$ stretch (nitrile)
1740	$\text{C}=\text{O}$ stretch (carboxylic acid)
1654	N-H bend (amine)

Data obtained from the ethyl ester derivative, with characteristic peaks expected for the free acid.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Chemical Ionization (CI) Mass Spectrometry Data

m/z	Relative Abundance	Assignment
291	100	$[M+H]^+$ (for Boc-protected derivative)
235	20	$[M+H - tBu]^+$
217	20	$[M+H - Boc]^+$
191	24	$[M+H - CO_2 - tBu]^+$
174	12	
130	32	

Note: The provided data is for the Boc-protected derivative of the title compound, as detailed fragmentation for the unprotected form is not readily available in the cited literature.[\[5\]](#)

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of **3-Amino-3-(4-cyanophenyl)propanoic acid**, based on established methodologies.[\[5\]](#)[\[6\]](#)

Synthesis of Racemic 3-Amino-3-(4-cyanophenyl)propanoic Acid

A common method for the synthesis of this class of compounds is the Rodionov reaction.

Protocol:

- A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

- The reaction mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is washed with cold ethanol and dried under reduced pressure.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetone).

NMR Spectroscopy

Protocol:

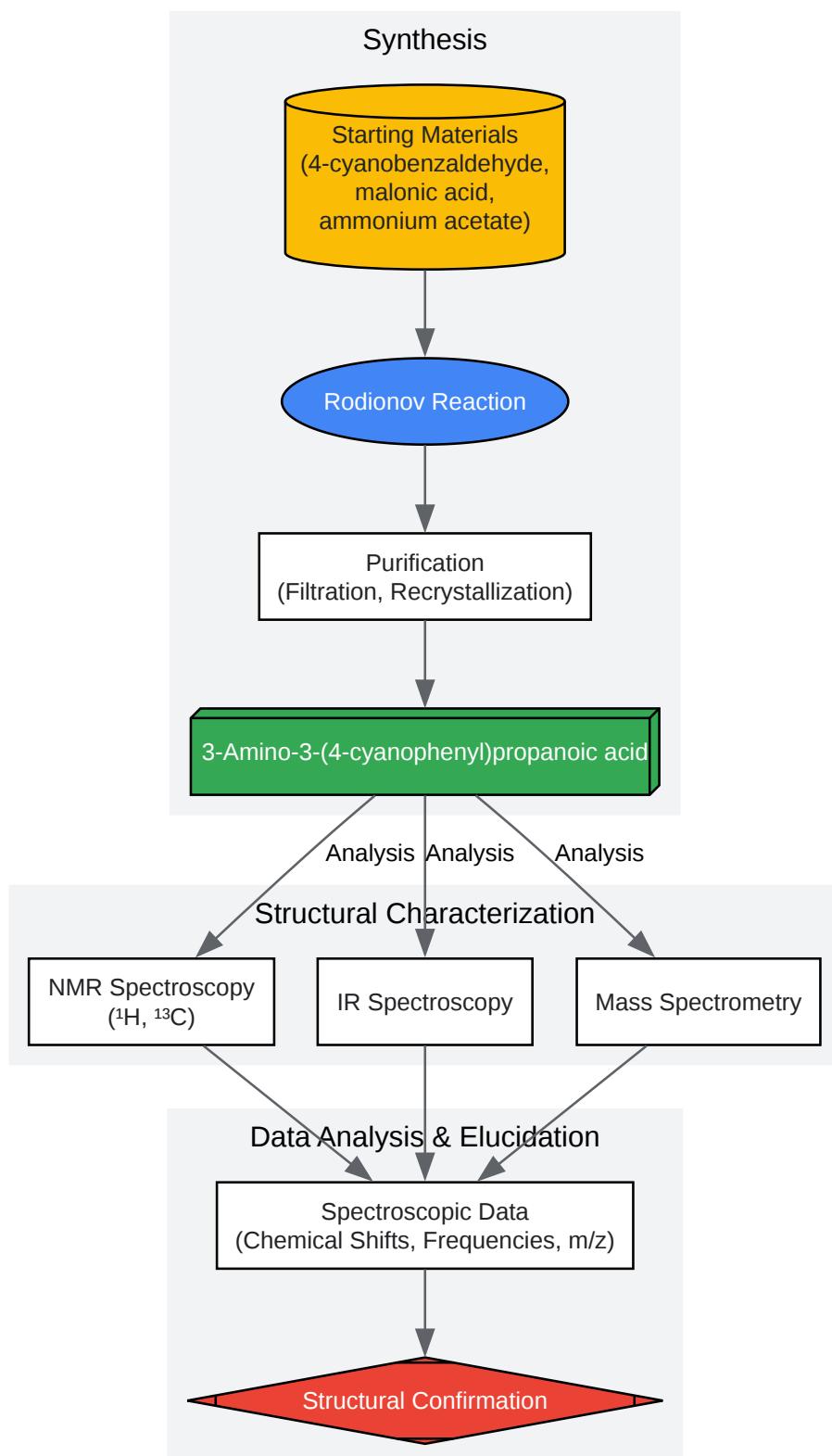
- Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment).
- The solution is transferred to a 5 mm NMR tube.
- ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
- Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:

- A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry


Protocol:

- The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Chemical Ionization or Electrospray Ionization).
- For CI, a reagent gas such as methane or ammonia is used.

- The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

General Experimental Workflow for Structural Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural characterization of the target compound.

Applications in Drug Discovery

3-Amino-3-(4-cyanophenyl)propanoic acid serves as a versatile scaffold in drug discovery. Its incorporation into peptide sequences can induce specific secondary structures, such as β -turns, which are crucial for molecular recognition and biological activity. The cyanophenyl moiety can participate in dipole-dipole or hydrogen bonding interactions within a receptor's active site. Furthermore, this compound is a key intermediate in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) and in the development of modulators for neurotransmitter receptors.[4][7][8] Its potential applications extend to treatments for neurological disorders, where it may influence synaptic transmission.[4][9]

Conclusion

The structural characterization of **3-Amino-3-(4-cyanophenyl)propanoic acid** is well-established through a combination of NMR, IR, and mass spectrometry techniques. These methods confirm the presence of the key functional groups and provide a detailed map of the molecule's atomic connectivity. While crystallographic data would provide the most definitive solid-state structural information, the available spectroscopic data is robust and sufficient for confirming the identity and purity of the compound for its use in research and drug development. The synthetic accessibility and unique structural features of this β -amino acid will continue to make it a valuable tool for medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 80971-95-5 CAS MSDS (3-AMINO-3-(4-CYANOPHENYL)PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Structural Characterization of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273539#structural-characterization-of-3-amino-3-4-cyanophenyl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com